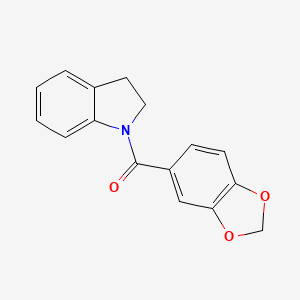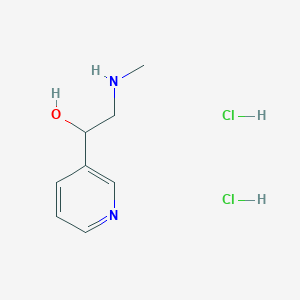
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride, also known as MPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPD is a psychoactive compound that acts on the central nervous system, making it useful for studying the brain's functions and behavior.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been used to study the effects of psychoactive compounds on the brain's functions and behavior. This compound has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased arousal and attention. It has also been used to study the effects of drugs on memory and learning.
Wirkmechanismus
The mechanism of action of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride involves its ability to act as a dopamine and norepinephrine reuptake inhibitor. This leads to increased levels of these neurotransmitters in the brain, resulting in increased arousal and attention. This compound also has an affinity for adrenergic and serotonergic receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased arousal and attention. This compound has also been shown to improve memory and learning in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride in lab experiments is its ability to increase arousal and attention, making it useful for studying the effects of drugs on memory and learning. However, the psychoactive effects of this compound may also make it difficult to interpret results, as it may affect the behavior of study subjects. Additionally, the potential for addiction and abuse of this compound must be taken into consideration when using it in lab experiments.
Zukünftige Richtungen
There are several potential future directions for 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride research. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). This compound's ability to increase dopamine and norepinephrine levels in the brain may make it useful for improving attention and focus in individuals with ADHD. Additionally, this compound may have potential applications in the treatment of depression and other mood disorders. Further research is needed to explore these potential applications of this compound.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its ability to increase dopamine and norepinephrine levels in the brain makes it useful for studying the brain's functions and behavior. While there are advantages to using this compound in lab experiments, its psychoactive effects and potential for addiction and abuse must be taken into consideration. Future research may explore its potential use in the treatment of ADHD, depression, and other mood disorders.
Synthesemethoden
The synthesis of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride involves the reaction of 3-pyridinecarboxaldehyde and 2-(methylamino)ethanol in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization to obtain this compound dihydrochloride. The synthesis method is relatively simple and can be conducted in a laboratory setting.
Eigenschaften
IUPAC Name |
2-(methylamino)-1-pyridin-3-ylethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-6-8(11)7-3-2-4-10-5-7;;/h2-5,8-9,11H,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERINASCXLOMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CN=CC=C1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

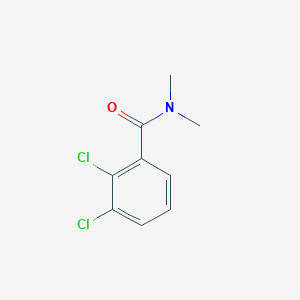
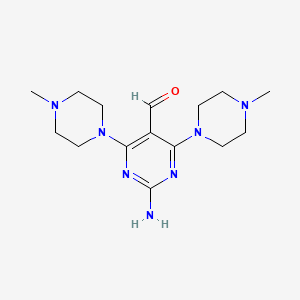
![3-[3-(2-ethylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2460346.png)
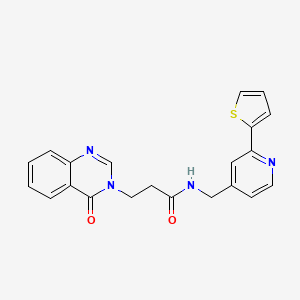
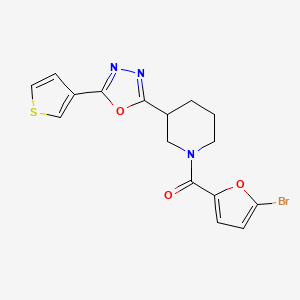
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]acetamide](/img/structure/B2460354.png)


![N-(3,4-dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2460360.png)
![Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2460361.png)
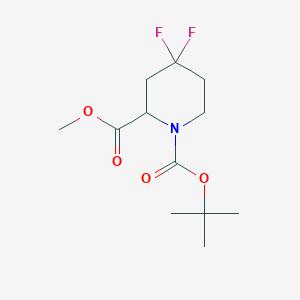
![1-[4-(Pyridin-4-yl)phenyl]ethan-1-one](/img/structure/B2460363.png)
![4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2460366.png)
